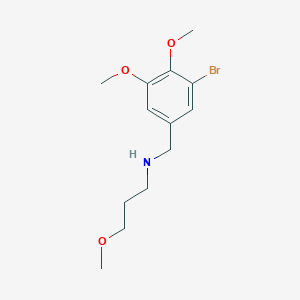
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine, also known as BDMT, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. BDMT is a tetrazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine is not yet fully understood, but it is believed to act on a variety of cellular pathways and receptors. Some studies have suggested that N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine may work by inhibiting the activity of certain enzymes, while others have suggested that it may act as a modulator of certain neurotransmitters.
Biochemical and Physiological Effects:
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have an effect on the cardiovascular system, with some studies suggesting that it may help to lower blood pressure and improve heart function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine in lab experiments is its wide range of potential applications. However, there are also some limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are a number of potential future directions for research into N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine, including further investigation into its potential as an anti-inflammatory and antitumor agent. Other potential areas of research include its potential as a modulator of certain neurotransmitters, as well as its effects on the cardiovascular system. Overall, N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a promising compound that has the potential to be a valuable tool for researchers in a variety of fields.
Métodos De Síntesis
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine can be synthesized using a variety of methods, including the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with propylamine and sodium azide. The resulting intermediate is then reacted with triethylorthoformate and hydrochloric acid to yield N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine.
Aplicaciones Científicas De Investigación
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of areas. Some of the most promising applications of N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine include its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cells.
Propiedades
Nombre del producto |
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine |
|---|---|
Fórmula molecular |
C13H18BrN5O2 |
Peso molecular |
356.22 g/mol |
Nombre IUPAC |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C13H18BrN5O2/c1-4-5-19-13(16-17-18-19)15-8-9-6-10(14)12(21-3)11(7-9)20-2/h6-7H,4-5,8H2,1-3H3,(H,15,16,18) |
Clave InChI |
JFKIZLCHUIFDNZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OC)OC |
SMILES canónico |
CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)

![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)

